molecular formula C5H7NO5 B097015 N-Formyl-L-aspartic acid CAS No. 19427-28-2

N-Formyl-L-aspartic acid

Cat. No. B097015
CAS RN: 19427-28-2
M. Wt: 161.11 g/mol
InChI Key: MQUUQXIFCBBFDP-VKHMYHEASA-N
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Description

N-Formyl-L-aspartate belongs to the class of organic compounds known as aspartic acid and derivatives . These are compounds containing an aspartic acid or a derivative thereof resulting from the reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

N-formyl-L-aspartic acid synthesis and characterization have been discussed in various studies . For instance, one study reported a novel industrial aspartame production route, involving the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase .


Chemical Reactions Analysis

N-Formyl-L-aspartate is involved in various chemical reactions. For example, an enzyme called formylaspartate deformylase catalyzes the chemical reaction of N-formyl-L-aspartate and H2O to form formate and L-aspartate .

Scientific Research Applications

Conformation and Hydrogen Bonding in N-Formylpeptides

Research by Srikrishnan and Parthasarathy (2009) focused on the crystal structure of N-formyl-L-alanyl-L-aspartic acid, revealing insights into its conformation and hydrogen bonding. The study highlighted two short intermolecular hydrogen bonds, emphasizing their structural significance in N-formyl peptides. This research aids in understanding the molecular arrangement and interactions in N-formyl-L-aspartic acid derivatives (Srikrishnan & Parthasarathy, 2009).

Enzymatic Production of Peptide Precursor

Murakami et al. (2000) explored the use of N-Formyl-L-aspartic acid in the enzymatic synthesis of a precursor for aspartame, a synthetic sweetener. They discovered that the yield of the desired product significantly improved in an aqueous/organic biphasic medium. This study demonstrates the potential of N-Formyl-L-aspartic acid in industrial applications for sweetener production (Murakami et al., 2000).

Aspartic Acid Production and Uses

Aspartic acid, which N-Formyl-L-aspartic acid derives from, has growing applications in various fields. Appleton and Rosentrater (2021) discussed aspartic acid's industrial utility, production methods, and its role in neurogenesis and the endocrine system. This review offers a comprehensive background on this crucial biochemical, underlying the importance of its derivatives, including N-Formyl-L-aspartic acid (Appleton & Rosentrater, 2021).

Synthesis of N-Formyl-L-Aspartic Anhydride

Yao Hong-q (2014) and Yi (2001) conducted studies on the synthesis of N-Formyl-L-aspartic anhydride, a derivative of N-Formyl-L-aspartic acid. They optimized the reaction conditions to improve yield and purity, indicating the compound's relevance in chemical synthesis and industrial applications (Yao Hong-q, 2014), (Yi, 2001).

Applications in Polymer and Material Science

Studies have investigated the role of aspartic acid, from which N-Formyl-L-aspartic acid is derived, in materials science. For example, Tong et al. (2004) examined the influence of aspartic acid on calcium carbonate crystal formation, offering insights into biomineralization processes. This study suggests potential applications in material synthesis and nanotechnology (Tong et al., 2004). Additionally, Vakili and Rahneshin (2013) synthesized natural hydrogels based on starch and L-aspartic acid, highlighting the utility of aspartic acid derivatives in developing new materials with specific properties like temperature-responsive swelling (Vakili & Rahneshin, 2013).

Safety And Hazards

While specific safety and hazard information for N-Formyl-L-aspartic acid was not found, it’s recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling the compound .

properties

IUPAC Name

(2S)-2-formamidobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUUQXIFCBBFDP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941154
Record name N-(Hydroxymethylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-L-aspartic acid

CAS RN

19427-28-2
Record name N-Formyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19427-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Formyl-L-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019427282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Hydroxymethylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-formyl-L-aspartic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
M Masaharu, M Hideo, M Mutsuhiko, K Yasuo - Clinica Chimica Acta, 1982 - Elsevier
N- Acetyl- l -aspartic acid (NA-Asp), N- acetyl -α- l -aspartyl-L-glutamic acid (NA-Asp-Glu) and β-citryl-l-glutamic acid (β-CG), which are known to occur in the brain, have been isolated …
Number of citations: 24 www.sciencedirect.com
ED Levin, LA Lyublinskaya, EA Timokhina… - Chemistry of Natural …, 1991 - Springer
… N-Formyl-L-aspartic acid (If), which has been used for the synthesis of peptides, including aspartame, has not hitherto been described in the pure form, apparently because of the …
Number of citations: 3 link.springer.com
Y Murakami, T Yoshida, A Hirata - Biotechnology letters, 1998 - Springer
… N-Formyl-L-aspartic acid (FL-Asp) was synthesized by condensation with 1.-Asp and formic acid, and purified in our laboratory. L-Phenylalanine methyl ester hydrochloride salt (L-…
Number of citations: 19 link.springer.com
HN Jayaram, DA Cooney - Cancer Treat. Rep, 1979 - books.google.com
The interaction of analogs of L-aspartic acid with adenylosuccinic acid synthetase, L-asparagine synthetase, and L-aspartic acid transcarbamylase is discussed. Each of these enzymes …
Number of citations: 40 books.google.com
Y Murakami, T Yoshida, S Hayashi… - Biotechnology and …, 2000 - Wiley Online Library
… In this article, F-AspPheOMe was continuously synthesized with N-formyl-L-aspartic acid (F-L-Asp) and Lphenylalanine methylester (L-PheOMe) with thermolysin in an aqueous/organic …
Number of citations: 20 onlinelibrary.wiley.com
SU Lakshmi, LK Ramachandran - Biochemical Journal, 1969 - portlandpress.com
The characteristic purple colour formed by N-formyl-N′-2,4-dinitrophenyl-hydrazine in the presence of piperidine and acetone was made the basis of a new quantitative method for the …
Number of citations: 2 portlandpress.com
A El Guerdaoui, R Tijar, B El Merbouh… - Journal of Molecular …, 2017 - Elsevier
… Side-chain conformational potential energy surface, E = E(χ 1, χ 2 ) of N-formyl-L-aspartic acid amide and its conjugate base N-formyl-L-aspartateamide in their γ L backbone …
Number of citations: 2 www.sciencedirect.com
Y Murakami, S Hayashi, A Takehara, A Hirata - Biotechnology techniques, 1999 - Springer
We propose a novel effective method for a continuous peptide synthesis in an aqueous/organic biphasic medium using a pulsed column reactor. N-Formyl-l-aspartyl-l-phenylalanine …
Number of citations: 5 link.springer.com
I Kira, Y Asano, K Yokozeki - Journal of bioscience and bioengineering, 2009 - Elsevier
… In the process developed by Ajinomoto, N-formyl-l-aspartic acid anhydride and l-… In the process developed by NutraSweet/Monsanto, N-formyl-l-aspartic acid anhydride and l-…
Number of citations: 1 www.sciencedirect.com
JE Gander - Plant Physiology, 1960 - ncbi.nlm.nih.gov
METHODS CONDITIONS FOR GROWING CYANIDE-LOW SOR-GHUNM: Preliminary investigations indicated that sor-ghum germinated under atmospheric conditions in either the light …
Number of citations: 15 www.ncbi.nlm.nih.gov

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